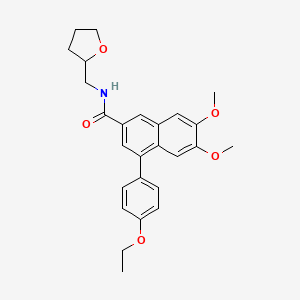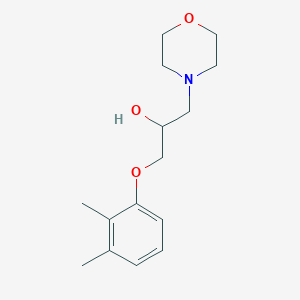
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with ethoxyphenyl, dimethoxy, and tetrahydrofuran-2-ylmethyl groups, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is modified through electrophilic aromatic substitution reactions.
Introduction of ethoxyphenyl and dimethoxy groups: These groups are introduced via Friedel-Crafts alkylation and etherification reactions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves nucleophilic substitution reactions, often using tetrahydrofuran derivatives as nucleophiles.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-methoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide
- 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H29NO5 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h7-10,12-15,21H,4-6,11,16H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
IAMSSUBBDFVPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4CCCO4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide](/img/structure/B12152135.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B12152146.png)
![N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B12152148.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12152166.png)
![4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12152172.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12152179.png)

![2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12152196.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152217.png)
![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12152220.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152224.png)
![4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12152232.png)
![[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12152235.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12152239.png)
